molecular formula C14H17ClN4O B1424813 N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219976-41-6

N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1424813
CAS No.: 1219976-41-6
M. Wt: 292.76 g/mol
InChI Key: SYBRAWYTMIIGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C₁₄H₁₇ClN₄O and molecular weight 292.767 g/mol, is a pyrazolopyridine derivative featuring a p-tolyl (4-methylphenyl) substituent and a carboxamide group. Its CAS number is 1219976-41-6, and it is identified by ChemSpider ID 26052494 . The pyrazolo[4,3-c]pyridine core confers rigidity and hydrogen-bonding capacity, making it a versatile scaffold for medicinal chemistry.

Properties

IUPAC Name

N-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O.ClH/c1-9-2-4-10(5-3-9)16-14(19)13-11-8-15-7-6-12(11)17-18-13;/h2-5,15H,6-8H2,1H3,(H,16,19)(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBRAWYTMIIGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis primarily involves constructing the pyrazolo-pyridine core, introducing the p-tolyl substituent, and subsequently forming the carboxamide group, followed by hydrochloride salt formation. The process typically employs multi-step reactions, including cyclization, amidation, and salt formation, under controlled conditions.

Core Formation: Cyclization of Precursors

Formation of the Pyrazolo-Pyridine Core

The core heterocyclic structure is synthesized via cyclization of suitable hydrazine derivatives with pyridine or pyridine-like intermediates. The process often involves:

  • Hydrazine Derivatives : Hydrazine or substituted hydrazines react with α,β-unsaturated carbonyl compounds or nitriles.
  • Cyclization Conditions : Acidic or basic catalysts, such as acetic acid or sodium hydroxide, facilitate ring closure.

Example Reaction:

Hydrazine derivative + α,β-unsaturated carbonyl compound → Cyclization under reflux → Pyrazolo-pyridine core

This method ensures formation of the fused heterocyclic system with high regioselectivity.

Introduction of the p-Tolyl Group

The p-tolyl group is incorporated via nucleophilic aromatic substitution or through the use of p-tolyl-substituted intermediates. Typical procedures include:

Representative Reaction:

Pyridine precursor + p-tolylboronic acid + Pd catalyst → Coupling → p-tolyl substituted heterocycle

Formation of the Carboxamide Group

The carboxamide moiety is introduced via amidation of a suitable carboxylic acid or ester intermediate:

  • Starting Material : A carboxylic acid derivative at the 3-position of the heterocycle.
  • Amidation Conditions : Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) in the presence of amines.

Example:

Carboxylic acid + p-tolylamine + EDC → Amidation → Carboxamide formation

Salt Formation: Hydrochloride

The final step involves converting the free base into its hydrochloride salt:

  • Procedure : Treatment of the free base with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, methanol).
  • Purification : Recrystallization from suitable solvents to obtain high-purity hydrochloride salt.

Representative Data Table of Synthesis Conditions

Step Reagents Solvent Catalyst Conditions Yield (%) References
Core cyclization Hydrazine derivative + α,β-unsaturated carbonyl Acetic acid None Reflux 70-85 ,
p-Tolyl introduction p-Tolylboronic acid + Pd catalyst Toluene/DMF Pd(PPh₃)₄ Heating at 80-100°C 75-90 ,
Amidation Carboxylic acid + p-tolylamine + EDC DCM/DMF None Room temp to 50°C 65-80 ,
Hydrochloride salt HCl gas or HCl solution Ethanol None Room temp Quantitative ,

Research Findings and Optimization

  • Catalytic Systems : Palladium-catalyzed cross-coupling has been optimized for high yield and minimal by-products.
  • Reaction Conditions : Mild temperatures and inert atmospheres reduce decomposition and improve purity.
  • Purification Techniques : Recrystallization and chromatography are employed to achieve pharmaceutical-grade purity.

Notes on Scalability and Industrial Application

  • Scale-up involves continuous flow reactors for better control over reaction parameters.
  • Purification is enhanced by advanced crystallization techniques and high-performance chromatography.
  • Environmental considerations include using greener solvents and catalytic systems to minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents, ring conformation, and biological activity. Below is a detailed analysis supported by research findings and tabulated data.

Structural and Functional Modifications

Substituent Variations
  • HCC11 (5-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide): Features a 5-phenylisoxazol-3-ylmethyl group instead of p-tolyl.
  • N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide Hydrochloride :
    • Substituted with a cyclopentyl group (CAS 1220028-72-7 ).
    • Molecular formula C₁₂H₁₉ClN₄O and weight 270.76 g/mol , indicating reduced steric bulk compared to the p-tolyl analog .
Ring Conformation and Position
  • 6-(4-Iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid :
    • Pyrazolo[3,4-c]pyridine core (vs. [4,3-c]) with a 7-oxo group and carboxylic acid substituent.
    • Exhibits liquid crystal properties and was synthesized via NaOH-mediated hydrolysis .
Antiviral Agents
  • HCC11: Inhibits SARS-CoV-2 RBD binding (IC₅₀ in nanomolar range) due to interactions with Glu484 and Gln493 .
  • Apixaban (1-(4-Methoxyphenyl)-7,8,9,10-tetrahydro-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) :
    • A Factor Xa inhibitor (molecular weight 459.5 g/mol ) with anticoagulant efficacy, reducing stroke risk by 55% compared to aspirin in clinical trials .
Antibacterial Agents
  • Oxazolyl Pyrazolopiperidines (e.g., 12f, 12g, 12h) :
    • Derivatives with 1,3-oxazol-5-yl and alkyl substituents (e.g., propyl, methoxyethyl) showed moderate activity against ESKAPE pathogens (e.g., S. aureus, E. faecium) with MIC values ranging from 8–64 µg/mL .
  • Compound 2 (1-(2-Aminoethyl)-5-((4-methoxynaphthalen-1-yl)methyl)-N-(naphthalen-1-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide): Exhibits antitriposomal activity (nanomolar range) by disrupting parasite protein interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Biological Activity
N-(p-Tolyl)-... Hydrochloride C₁₄H₁₇ClN₄O 292.767 1219976-41-6 p-Tolyl Not reported
HCC11 C₁₉H₂₀N₄O₂ 336.39 N/A 5-Phenylisoxazol-3-ylmethyl SARS-CoV-2 RBD binding
Apixaban C₂₅H₂₅N₅O₄ 459.5 503612-47-3 4-Methoxyphenyl, piperidinone Anticoagulant
N-Cyclopentyl-... Hydrochloride C₁₂H₁₉ClN₄O 270.76 1220028-72-7 Cyclopentyl Not reported
12f (ESKAPE study) C₁₂H₁₇ClN₄O 292.74 N/A Propyl, oxazolyl Antibacterial

Biological Activity

N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1220035-70-0) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C14H17ClN4O
  • Molecular Weight : 292.76 g/mol
  • CAS Number : 1220035-70-0

Biological Activity Overview

This compound exhibits various biological activities including anti-inflammatory, antiviral, and anticancer properties. Its structural features contribute to its interaction with biological targets.

Antiviral Activity

Research indicates that pyrazolo derivatives can exhibit antiviral activity against several viruses. A study highlighted the effectiveness of related pyrazole compounds against the Tobacco Mosaic Virus (TMV), demonstrating inhibition rates that varied significantly among different derivatives. Although specific data for this compound is limited, similar compounds have shown promising results in inhibiting viral replication.

Table 1: Antiviral Activity of Pyrazolo Compounds Against TMV

CompoundIn Vitro Inhibition Rate (%)In Vivo Inhibition Rate (%)
3a54.8 ± 1.1132.4 ± 1.45
3b66.4 ± 0.7848.4 ± 0.23
3c52.1 ± 1.2043.1 ± 2.33
3p Highest Activity Highest Activity

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through various models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo.

The anti-inflammatory effects are believed to be mediated through the inhibition of MAPK pathways, which play a crucial role in inflammatory responses. The compound's ability to modulate these pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. Related pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines such as HeLa and HepG2.

Table 2: Cytotoxicity of Related Pyrazole Compounds

CompoundCell LineIC50 (µM)Growth Inhibition (%)
Compound AHeLa2554.25%
Compound BHepG21538.44%
N-(p-Tolyl) HeLa Data Not Available Potentially Active

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyrazole derivatives similar to this compound:

  • Anti-Tobacco Mosaic Virus Activity : A series of pyrazole amides were synthesized and tested against TMV with varying degrees of success.
  • Cytotoxicity Studies : Investigations into the cytotoxic effects on cancer cell lines revealed that specific structural modifications could enhance potency and selectivity.

Q & A

Q. How can researchers optimize the synthesis of N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For pyrazolo[4,3-c]pyridine derivatives, microwave-assisted synthesis (e.g., 150°C, 30 minutes) enhances reaction efficiency by reducing side products . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures ensures high purity (>95%) . Monitor intermediates using TLC and characterize final products via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H NMR (400 MHz, DMSO-d6) to verify aromatic proton signals (δ 7.2–8.1 ppm for p-tolyl groups) and pyrazolo-pyridine backbone protons (δ 2.5–4.0 ppm) .
  • Mass Spectrometry : HRMS (ESI+) should match the theoretical molecular ion [M+H]+^+ (e.g., C16_{16}H19_{19}N4_4O·HCl: calc. 318.12, observed 318.11) .
  • IR Spectroscopy : Confirm carboxamide C=O stretching (~1650 cm1^{-1}) and NH bending (~1550 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks.
  • Waste Management : Collect aqueous and organic waste separately; neutralize acidic residues (e.g., HCl byproducts) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in kinase inhibition studies?

Methodological Answer:

  • Kinase Assays : Use recombinant kinases (e.g., JAK2, Aurora A) in ATP-competitive assays. Measure IC50_{50} values via fluorescence polarization (FP) or radiometric 33^{33}P-ATP incorporation .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to identify binding interactions with kinase ATP pockets, focusing on hydrogen bonds with pyrazolo-pyridine NH and carboxamide groups .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified p-tolyl substituents (e.g., electron-withdrawing groups) to correlate steric/electronic effects with inhibitory potency .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

  • Solubility Profiling : Use HPLC-UV to quantify solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. Note discrepancies caused by hydrochloride salt dissociation in aqueous media .
  • Co-solvent Systems : For in vitro assays, employ 10% DMSO/PBS mixtures to balance solubility and biocompatibility. Pre-filter solutions (0.22 µm) to remove particulates .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) to predict miscibility with nonpolar/polar solvents .

Q. How should researchers design experiments to analyze byproduct formation during large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates (e.g., uncyclized pyrazole precursors) .
  • Impurity Identification : Use LC-MS/MS to characterize trace byproducts (e.g., dimerization products at m/z 635.23) .
  • Scale-Up Optimization : Adjust stirring rates (≥500 rpm) and cooling rates (1°C/min) to minimize exothermic side reactions during HCl salt formation .

Data Contradiction and Validation

Q. How to address discrepancies in reported bioactivity data across different cell lines?

Methodological Answer:

  • Cell Line Authentication : Validate cell lines via STR profiling to rule out cross-contamination .
  • Assay Standardization : Use identical ATP concentrations (e.g., 10 µM) and incubation times (1 hour) across experiments. Normalize data to housekeeping genes (e.g., GAPDH) .
  • Dose-Response Reproducibility : Perform triplicate assays with positive controls (e.g., staurosporine for kinase inhibition) to confirm EC50_{50} consistency .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill slopes .
  • ANOVA with Tukey’s Test : Compare means across multiple concentrations (e.g., 0.1–100 µM) to assess significance (p < 0.05) .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates (α = 0.05) .

Theoretical and Computational Frameworks

Q. How can density functional theory (DFT) predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Electronic Structure Analysis : Use Gaussian 16 with B3LYP/6-31G(d) basis set to compute frontier molecular orbitals (HOMO/LUMO). High HOMO density on pyrazolo-pyridine suggests susceptibility to electrophilic attack .
  • Solvent Effects : Include PCM models (e.g., water, DMSO) to simulate solvation energies and predict hydrolysis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.